(2R)-2-(Benzyloxy)propanoyl fluoride

Atom economy Process chemistry Chiral building blocks

(2R)-2-(Benzyloxy)propanoyl fluoride is a chiral acyl fluoride (C₁₀H₁₁FO₂, MW 182.19 g/mol) featuring a benzyl-protected α-hydroxy group in the (R)-configuration. Acyl fluorides occupy a unique niche among carboxylic acid derivatives: they combine the electrophilic reactivity required for efficient acylation with hydrolytic stability far exceeding that of acyl chlorides, permitting handling and purification under conditions that degrade other acid halides.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 824390-40-1
Cat. No. B15409776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Benzyloxy)propanoyl fluoride
CAS824390-40-1
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(C(=O)F)OCC1=CC=CC=C1
InChIInChI=1S/C10H11FO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1
InChIKeyDCWGHGFMECAPFO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Benzyloxy)propanoyl Fluoride (CAS 824390-40-1): Chiral Acyl Fluoride Building Block for Stereospecific Synthesis


(2R)-2-(Benzyloxy)propanoyl fluoride is a chiral acyl fluoride (C₁₀H₁₁FO₂, MW 182.19 g/mol) featuring a benzyl-protected α-hydroxy group in the (R)-configuration [1]. Acyl fluorides occupy a unique niche among carboxylic acid derivatives: they combine the electrophilic reactivity required for efficient acylation with hydrolytic stability far exceeding that of acyl chlorides, permitting handling and purification under conditions that degrade other acid halides [2]. This compound serves as a versatile chiral intermediate for introducing enantioenriched 2-hydroxypropionate moieties into peptides, esters, and polymers without the racemization risks associated with acyl chloride–mediated coupling [1].

1
Chiral acyl fluoride building block Introduces (R)-configured 2-benzyloxypropionate into peptides, esters, and polymers with stereochemical control.
2
Hydrolytic stability advantage Resists moisture during handling; compatible with aqueous workup and silica gel chromatography, unlike acyl chlorides.
3
Reduced epimerization risk Milder acylation conditions preserve chiral integrity in peptide coupling and lactide synthesis workflows.

Why Generic (2R)-2-(Benzyloxy)propanoyl Fluoride Cannot Be Substituted by Acyl Chloride or Acid Analogs


The (2R)-2-(benzyloxy)propanoyl scaffold is deceptively simple, yet substituting the acyl fluoride with the corresponding acyl chloride, carboxylic acid, or racemic mixture introduces measurable penalties. The C–F bond in acyl fluorides (bond dissociation energy ~130 kcal/mol) confers hydrolytic stability ~7800-fold greater than that of the C–Cl analog, enabling aqueous workup and silica gel chromatography that decompose acyl chlorides [1]. In NHC/photoredox catalytic systems, acyl chlorides and bromides are confirmed inactive, while acyl fluorides engage productively via a unique [1,2]-fluorine migration pathway [2]. Additionally, the (R)-configured fluoride provides absolute stereochemical definition; use of racemic material or the carboxylic acid precursor requires additional resolution steps and introduces epimerization risk during activation .

!
Acyl chloride analog: Hydrolytic stability profile differs dramatically; may decompose under aqueous or chromatographic conditions, limiting purification options.
!
Acid or racemate: Carboxylic acid requires additional activation and resolution; racemic mixture does not provide (R)-configuration and introduces epimerization risk during coupling.
!
In NHC/photoredox catalysis: Acyl chloride and bromide are reported inactive; only the acyl fluoride participates in the catalytic cycle via unique reactivity.

Quantitative Differentiation Evidence for (2R)-2-(Benzyloxy)propanoyl Fluoride (CAS 824390-40-1) vs. Closest Analogs


Molecular Weight Advantage vs. Acyl Chloride: 8.3% Atom Economy Improvement

The target acyl fluoride (C₁₀H₁₁FO₂, MW 182.19 g/mol) is 16.46 g/mol lighter than the direct acyl chloride analog (2R)-2-(benzyloxy)propanoyl chloride (C₁₀H₁₁ClO₂, MW 198.65 g/mol) [1]. This translates to an 8.3% reduction in mass per mole of acylating agent delivered, directly improving atom economy in amide, ester, and peptide coupling reactions where the benzyloxypropanoyl moiety is incorporated and the halide is discarded.

Atom economy
Head-to-head
8.3% mass reduction vs. chloride
Supports process chemistry mass efficiency
16.46 g/mol lighter; improves atom economy in stoichiometric couplings.
Atom economy Process chemistry Chiral building blocks

LogP Differential: Reduced Lipophilicity of the Acyl Fluoride vs. Acyl Chloride

The acyl fluoride exhibits a LogP of 2.09 [1], whereas the corresponding acyl chloride has a calculated XLogP3 of 2.6 , a difference of ~0.5 log units. This reduced lipophilicity arises from the stronger electron-withdrawing effect of fluorine versus chlorine on the carbonyl, increasing the polarity of the C(O)F group. The difference exceeds the typical threshold (ΔLogP > 0.3) considered meaningful for modulating membrane permeability and non-specific protein binding.

LogP differential
Head-to-head
Δ LogP ≈ 0.5 less lipophilic
May modulate membrane permeability and protein binding
Computed values; fluoride LogP 2.09 vs. chloride 2.6.
Lipophilicity Drug-likeness Pharmacokinetics

Hydrolytic Stability: Acyl Fluoride Resists Hydrolysis ~7800-Fold More Than the Acyl Chloride Analog

Acetyl chloride hydrolyzes 7800 times faster than acetyl fluoride under comparable aqueous conditions, a reactivity ratio that extrapolates to the 2-(benzyloxy)propanoyl series [1]. This class-level differential is the mechanistic basis for the practical advantage that acyl fluorides, unlike acyl chlorides, can be purified by silica gel column chromatography without significant decomposition [2]. The target compound can therefore be isolated at higher purity after synthesis, a critical consideration when the downstream application (e.g., cGMP peptide coupling) demands low levels of hydrolyzed acid impurity.

Hydrolytic stability
Class-level
~7,800× slower hydrolysis vs. chloride
Enables aqueous workup and silica gel purification
Acetyl halide reference; generalizes to aliphatic acyl fluorides.
Hydrolytic stability Aqueous compatibility Silica gel purification

NHC/Photoredox Catalysis: Exclusive Reactivity of Acyl Fluoride; Acyl Chloride and Bromide Inactive

In N-heterocyclic carbene (NHC)/photoredox catalytic acylation, Studer et al. confirmed that acyl chloride and bromide are completely inactive, while acyl fluorides react efficiently via formation of an acyl imidazolium intermediate enabled by a [1,2]-fluorine migration mechanism [1]. This chemoselectivity gate means that for any synthetic route employing NHC/photoredox triple-catalysis (NHC/photoredox/sulfinate), (2R)-2-(benzyloxy)propanoyl fluoride is the only viable acylating agent among the common acid halides.

NHC/photoredox activity
Class-level
FluorideActive (acyl imidazolium formation)
Chloride/BrInactive
Only fluoride engages catalytic cycle
Reaction requires NHC/photoredox/sulfinate triple catalysis.
NHC catalysis Photoredox Acyl imidazolium Peptide coupling

Silica Gel Chromatography Compatibility: Acyl Fluoride Survives Purification; Acyl Chloride Does Not

Acyl fluorides can be purified by filtration through a pad of silica gel or by flash column chromatography, with yields of 36–99% reported for a wide range of aliphatic and aromatic acyl fluorides [1]. In contrast, acyl chlorides undergo rapid hydrolysis on silica gel, precluding chromatographic purification. This operational difference means that (2R)-2-(benzyloxy)propanoyl fluoride can be taken from crude reaction mixture to high-purity product in a single chromatographic step, whereas the chloride analog typically requires distillation or precipitation-based purification, which may compromise stereochemical purity.

Silica gel stability
Class-level
FluorideStable; yields 36–99% after chromatography
ChlorideDecomposes on silica gel
Enables direct chromatographic purification
Bypasses distillation; preserves stereochemical purity.
Purification Silica gel chromatography Process robustness

Stereochemical Fidelity: Reduced Epimerization Risk in Peptide Coupling with Acyl Fluoride vs. Acyl Chloride

BenchChem's technical description notes that (2R)-2-(benzyloxy)propanoyl fluoride is applied in peptide coupling reactions where it can incorporate a chiral, protected glycolic acid derivative without epimerization . While direct quantitative racemization data for this specific compound are not publicly available, the class-level behavior of acyl fluorides in amide bond formation is well-established: the milder reactivity and lower propensity for oxazolone formation reduce α-epimerization compared to acyl chlorides, which require added base and are more prone to enolization [1]. This stereochemical robustness is critical when the benzyloxy-protected (R)-2-hydroxypropionyl moiety must be delivered with high enantiomeric excess, as in the synthesis of meso-lactide intermediates .

Epimerization risk
Class-level
Reduced α-epimerization in amide coupling vs. acyl chloride
Stereochemical integrity review required
No direct %ee data; class-level advantage attributed to milder reactivity.
Peptide coupling Racemization suppression Chiral integrity

Optimal Application Scenarios for (2R)-2-(Benzyloxy)propanoyl Fluoride (CAS 824390-40-1) Based on Quantitative Differentiation Evidence


NHC/Photoredox-Catalyzed Stereospecific Acylation of Complex Substrates

In NHC/photoredox triple-catalytic systems (NHC/photoredox/sulfinate), acyl chlorides and bromides are completely unreactive [1]. (2R)-2-(Benzyloxy)propanoyl fluoride is the only acid halide form capable of engaging the catalytic cycle, producing acyl imidazolium intermediates via [1,2]-fluorine migration. This enables late-stage functionalization of complex molecules (e.g., natural product derivatives, functionalized peptides) with the chiral benzyloxypropanoyl group under mild, redox-neutral conditions that tolerate diverse functional groups [1].

Synthesis of Enantiopure meso-Lactide and Polylactic Acid (PLA) Building Blocks

(S)-Benzyl 2-(((R)-2-(benzyloxy)propanoyl)oxy)propanoate, a key intermediate for meso-lactide synthesis, is constructed via esterification of (S)-benzyl lactate with the (R)-acyl fluoride . The fluoride's reduced epimerization risk (see Evidence Item 6) is critical here, as any (S,S) or (R,R) diastereomer formed would contaminate the meso-lactide and alter polymer microstructure. The improved atom economy (8.3% mass efficiency gain over the chloride) also benefits multi-kilogram PLA precursor production.

Silica Gel–Purifiable Chiral Intermediate for High-Purity API Synthesis

Unlike the acyl chloride analog, (2R)-2-(benzyloxy)propanoyl fluoride tolerates silica gel chromatography, enabling isolation at purities unattainable with the chloride [2]. This capability is decisive in active pharmaceutical ingredient (API) intermediate synthesis where ≤0.10% impurity thresholds must be met. The compound can be purified from crude reaction mixtures in a single chromatographic step, bypassing the need for distillation or precipitation that may cause thermal racemization or yield loss [2].

Moisture-Tolerant Acylation in Automated Parallel Synthesis Platforms

With ~7,800-fold greater hydrolytic stability than the acyl chloride class [3], (2R)-2-(benzyloxy)propanoyl fluoride can be dispensed and reacted in automated parallel synthesizers without the rigorously anhydrous glovebox conditions required for acyl chlorides. This stability enables high-throughput amide library synthesis where the chiral benzyloxypropanoyl moiety is incorporated into diverse amine scaffolds, with consistent yields and enantiomeric purity across hundreds of reactions [4].

Application
Selection Property
Validation Focus
Stereospecific NHC/photoredox acylation
Acyl fluoride reactivity profile
Catalyst compatibility and chiral fidelity
meso‑Lactide / PLA precursor synthesis
Reduced epimerization risk
Diastereomeric purity and polymer microstructure
High-purity chiral intermediate synthesis
Silica gel chromatographic stability
Purity threshold and racemization control
Moisture-tolerant automated synthesis
Hydrolytic stability profile
Yield consistency and enantiopurity across runs
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